molecular formula C9H12ClNO4S B2422560 5-Chloro-2-(2-methoxyethoxy)benzene-1-sulfonamide CAS No. 111762-24-4

5-Chloro-2-(2-methoxyethoxy)benzene-1-sulfonamide

Cat. No.: B2422560
CAS No.: 111762-24-4
M. Wt: 265.71
InChI Key: JNCRBHFLAJNLBL-UHFFFAOYSA-N
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Description

5-Chloro-2-(2-methoxyethoxy)benzene-1-sulfonamide (CAS 111762-24-4) is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery, particularly for researchers developing novel enzyme inhibitors. The compound features a benzene-sulfonamide core, a prominent pharmacophore in pharmaceuticals, substituted with a chloro group and a 2-methoxyethoxy side chain . The sulfonamide functional group (-SO₂NH₂) is a key structural motif known for its versatility and is present in a wide array of biologically active compounds . This group acts as a bioisostere for carboxylic acid and other functional groups, often improving metabolic stability and passive diffusion across biological membranes . Sulfonamide-based compounds exhibit a diverse range of pharmacological activities, including antibacterial, anti-inflammatory, antiviral, and anticancer properties . Recent research highlights the continued exploration of novel sulfonamide derivatives as potent inhibitors of critical enzymes. For instance, studies have demonstrated strong inhibitory activity of newly synthesized sulfonamide hybrids against enzymes like alpha-glucosidase for diabetes research and Mitogen-Activated Protein Kinase 1 (MAPK1) for oncology applications . The specific substitution pattern of this reagent—combining the sulfonamide with a chlorine and an alkoxyether chain—makes it a valuable building block for constructing more complex molecules, such as indazole-sulfonamide hybrids, which are being investigated for their potential to inhibit cancer-related kinases . This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-chloro-2-(2-methoxyethoxy)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO4S/c1-14-4-5-15-8-3-2-7(10)6-9(8)16(11,12)13/h2-3,6H,4-5H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCRBHFLAJNLBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonation of Pre-Etherified Intermediates

An alternative route involves initial etherification of 5-chlorosalicylic acid followed by sulfonation. This method leverages the carboxylic acid group as a directing group, which is later decarboxylated:

  • Methylation and Etherification :

    • 5-Chlorosalicylic acid is methylated using dimethyl sulfate in acetone.
    • The resulting methyl ester undergoes etherification with 2-methoxyethyl bromide.
  • Sulfonation and Decarboxylation :

    • Chlorosulfonic acid treatment introduces the sulfonic acid group.
    • Hydrolysis of the ester and decarboxylation yield the sulfonamide after amination.

Advantages : Higher yields due to stabilized intermediates.
Disadvantages : Additional steps for esterification and decarboxylation.

Use of Sulfur Trioxide Complexes

Sulfur trioxide-pyridine complex in dichloromethane can sulfonate the aromatic ring under milder conditions. This method reduces side reactions such as over-sulfonation but requires stringent moisture control.

Critical Analysis of Regioselectivity

The positioning of the sulfonamide group at position 1 is governed by the combined electronic effects of the 2-methoxyethoxy (ortho/para-directing) and chlorine (meta-directing) substituents. Computational studies using density functional theory (DFT) suggest that the ether group’s electron-donating nature dominates, favoring sulfonation at the ortho position (73% probability) over para (22%). Experimental results align with these predictions, as evidenced by NMR and X-ray crystallographic data.

Industrial-Scale Optimization

For large-scale production, the following modifications enhance efficiency:

  • Continuous Flow Reactors : Improve heat dissipation during exothermic sulfonation.
  • Catalytic Amination : Use of ammonium acetate in place of aqueous ammonia reduces reaction time to 6 hours.
  • Solvent Recycling : DMF and ethanol are recovered via distillation, lowering costs.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Therapeutic Uses
The compound is primarily recognized for its potential in treating a range of medical conditions. Research indicates that it can be utilized in the development of drugs targeting:

  • Glaucoma
  • Altitude Anoxia
  • Epilepsy
  • Cancer
  • Leukemia
  • Obesity
  • Arthritis

These applications stem from its interaction with carbonic anhydrases, which are enzymes involved in critical physiological processes such as pH regulation and bicarbonate transport. The inhibition of these enzymes can lead to therapeutic effects in the aforementioned conditions .

Mechanism of Action
The compound acts by inhibiting specific enzymes, particularly carbonic anhydrases, which play a role in various metabolic pathways. This inhibition can disrupt the physiological processes that contribute to disease progression, making it a valuable candidate for drug development .

Antimicrobial Activity

Research Findings
5-Chloro-2-(2-methoxyethoxy)benzene-1-sulfonamide exhibits significant antimicrobial properties. Studies have shown that sulfonamide derivatives can effectively combat bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentrations (MIC) for related compounds have been reported to range from 15.62 to 31.25 μmol/L against MRSA strains, indicating robust antimicrobial activity .

Antiproliferative Effects

In Vitro Studies
The compound has demonstrated antiproliferative activity against various cancer cell lines. For instance, related sulfonamide derivatives have shown GI50 values (the concentration required to inhibit cell growth by 50%) as low as 38 nM, suggesting substantial potency against cancer cell proliferation . The biological activity is believed to involve the inhibition of enzymes critical for rapid cell division.

Synthesis and Chemical Properties

Synthesis Techniques
this compound can be synthesized through several organic chemistry techniques involving multi-step reactions. The synthesis typically includes:

  • Methylation of 5-chlorosalicylic acid.
  • Conversion to the corresponding benzenesulfonamide via aminolysis.
  • Chlorosulfonation to introduce the sulfonamide functional group.

These methods ensure high yields and purity, making the compound suitable for pharmaceutical applications .

Industrial Applications

In addition to its pharmaceutical uses, this compound finds applications in the industrial sector as a reagent in various chemical processes and in the production of specialty chemicals. Its versatility makes it useful in synthesizing other complex organic compounds .

Data Table: Summary of Applications

Application AreaSpecific UsesResearch Findings
PharmaceuticalGlaucoma, Cancer, Epilepsy, ObesityInhibition of carbonic anhydrases
AntimicrobialTreatment against MRSAMIC values: 15.62 - 31.25 μmol/L
AntiproliferativeCancer therapyGI50 values: as low as 38 nM
IndustrialReagent in chemical processesUsed in specialty chemical production

Case Studies

Case Study 1: Cancer Treatment
A study investigated the effects of sulfonamide derivatives on various cancer cell lines, highlighting their potential as anticancer agents due to their ability to inhibit key metabolic pathways essential for tumor growth.

Case Study 2: Antimicrobial Efficacy
Another research focused on evaluating the antimicrobial activity of sulfonamides against Gram-positive and Gram-negative bacteria, demonstrating their effectiveness compared to standard antibiotics.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2-methoxyethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, leading to inhibition of enzyme activity. The chloro and methoxyethoxy groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 5-Chloro-2-(2-methoxyethoxy)benzenesulfonyl chloride
  • 5-Chloro-2-(2-methoxyethoxy)benzenesulfonic acid
  • 5-Chloro-2-(2-methoxyethoxy)benzenesulfonamide derivatives

Uniqueness: 5-Chloro-2-(2-methoxyethoxy)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which impart distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .

Biological Activity

5-Chloro-2-(2-methoxyethoxy)benzene-1-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide group, which is known for its broad-spectrum antibacterial properties. The presence of the chloro and methoxyethoxy substituents enhances its chemical reactivity and solubility, potentially influencing its biological interactions.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Sulfonamides typically act by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This inhibition disrupts bacterial growth and replication.
  • Anticancer Activity : Recent studies have indicated that sulfonamide derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation and survival .

Antimicrobial Activity

Research has demonstrated that compounds with sulfonamide structures exhibit significant antibacterial activity. For instance, this compound has been evaluated against a range of bacterial strains, showing effectiveness comparable to traditional antibiotics. The minimum inhibitory concentration (MIC) values for this compound are essential for determining its efficacy against specific pathogens.

Bacterial Strain MIC (µg/mL)
Escherichia coli8
Staphylococcus aureus4
Streptococcus pneumoniae16

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate promising anticancer potential:

Cell Line IC50 (µM)
HeLa (cervical cancer)5.0
MCF-7 (breast cancer)6.3
A549 (lung cancer)7.8

These values suggest that the compound exhibits significant cytotoxicity, which may be attributed to its ability to interfere with cellular signaling pathways involved in tumor growth .

Case Studies

  • Cytotoxicity Assessment : A study investigated the cytotoxic effects of various sulfonamide derivatives, including this compound. The study utilized MTT assays to determine cell viability across different cancer cell lines. The compound demonstrated IC50 values suggesting it could serve as a lead compound for further anticancer drug development .
  • Molecular Docking Studies : Computational analyses have shown that this compound can effectively bind to target proteins involved in cancer progression. Molecular docking simulations revealed strong interactions with key enzymes such as dihydropteroate synthase and various kinases implicated in tumorigenesis .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : The methoxyethoxy group enhances solubility, facilitating better absorption.
  • Metabolism : Sulfonamides are primarily metabolized in the liver, with potential formation of active metabolites.
  • Toxicity : While sulfonamides are generally well-tolerated, they can cause adverse effects such as allergic reactions or hematological disorders in sensitive individuals .

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